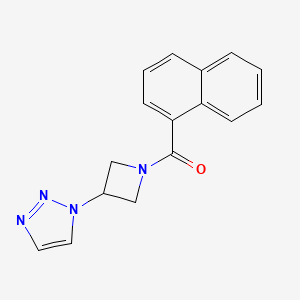

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, etc .Applications De Recherche Scientifique

Drug Discovery

1,2,3-triazoles, a key component of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Mécanisme D'action

Target of Action

Similar compounds, such as 3-(1h-1,2,3-triazol-1-yl)benzamide derivatives, have been reported to inhibit a broad spectrum of bcr-abl mutants , which are associated with disease progression in chronic myeloid leukemia (CML) .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various microbial species, affecting several biochemical pathways .

Pharmacokinetics

Azetidine derivatives, which are structurally similar, have been reported to exhibit high bioavailability in humans .

Result of Action

Similar compounds have been reported to inhibit the kinase activities of bcr-abl (wt) and bcr-abl (t315i), and suppress the proliferation of k562, ku812 human cml cells, and a panel of murine ba/f3 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, naphthalene, a component of this compound, has been reported to pose an eco-toxicological threat to soil organisms . Additionally, most airborne emissions of naphthalene result from combustion, and key sources include industry, open burning, tailpipe emissions, and cigarettes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

naphthalen-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-9-8-17-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYVZVWVTVCXDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)

![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)

![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)

![6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819760.png)

![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)